molecular formula C18H20N4O3S B2476046 2-benzyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1115894-26-2

2-benzyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2476046
CAS RN: 1115894-26-2
M. Wt: 372.44
InChI Key: BGGKGLBSBNNMGG-UHFFFAOYSA-N
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Description

2-benzyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. This compound belongs to the class of triazolopyridine derivatives, which have been found to exhibit various pharmacological activities.

Scientific Research Applications

2-benzyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has been found to exhibit various pharmacological activities, making it a potential candidate for scientific research. Studies have shown that this compound has antibacterial, antifungal, and antitumor properties. It has also been found to have an inhibitory effect on certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. Additionally, this compound has been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of mental health disorders.

Mechanism of Action

The mechanism of action of 2-benzyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by binding to specific receptors or enzymes in the body. For example, it has been found to bind to the benzodiazepine receptor, which is involved in the regulation of anxiety and sleep. It has also been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been found to exhibit antibacterial and antifungal activity by inhibiting the growth of certain microorganisms. It has also been found to have an inhibitory effect on acetylcholinesterase, leading to an increase in the levels of acetylcholine in the body. Additionally, this compound has been found to have anxiolytic and antidepressant effects, which may be due to its binding to the benzodiazepine receptor.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-benzyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one in lab experiments is its potential to exhibit various pharmacological activities, making it a versatile compound for scientific research. Additionally, the synthesis of this compound has been optimized to improve yield and purity, making it more accessible for scientific research. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the scientific research of 2-benzyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one. One potential direction is to investigate its potential as a treatment for mental health disorders, such as anxiety and depression. Another direction is to explore its potential as an antibacterial and antifungal agent, particularly in the context of drug-resistant infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs or compounds. Overall, the scientific research of this compound has the potential to lead to the development of new drugs and therapies for various diseases and conditions.

Synthesis Methods

The synthesis of 2-benzyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has been reported in the literature. One of the most common methods for synthesizing this compound is the reaction of 2-aminopyridine with benzyl chloride, followed by the reaction of the resulting benzylated derivative with piperidine and sulfonyl chloride. The final product is obtained by cyclization of the sulfonyl derivative with triethylorthoformate and acetic anhydride. The synthesis of this compound has been optimized to improve yield and purity, making it more accessible for scientific research.

properties

IUPAC Name

2-benzyl-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-18-21-13-7-10-16(26(24,25)20-11-5-2-6-12-20)17(21)19-22(18)14-15-8-3-1-4-9-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGKGLBSBNNMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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